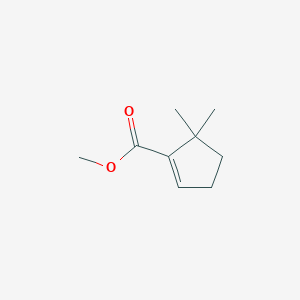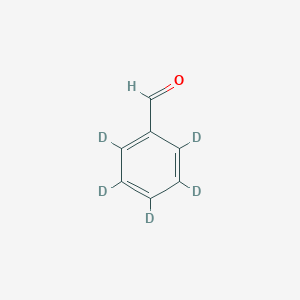
Benzaldehyde-2,3,4,5,6-d5
説明
Benzaldehyde-2,3,4,5,6-d5 is a deuterated compound, which means that it has hydrogen atoms replaced by deuterium, an isotope of hydrogen. This type of compound is often used in scientific research, particularly in spectroscopic studies where the deuterium allows for clearer signals or as a tracer in chemical reactions to study mechanisms due to the difference in mass between hydrogen and deuterium.
Synthesis Analysis
The synthesis of deuterated benzaldehydes can be achieved through regio-selective formylation processes. A general methodology for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes involves the regio-selective deprotonation of substituted benzene with strong bases like LDA or n-BuLi at low temperatures, followed by treatment with deuterated or 13C-labeled formylating agents, such as DMF-d7 or EtO-13CHO. This approach leads to the synthesis of formyl-deuterated benzaldehydes with isotopic purity greater than 99% .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be quite diverse, with some forming linear polymeric chains facilitated by non-covalent interactions such as O⋯I bonding . The presence of deuterium atoms in benzaldehyde-2,3,4,5,6-d5 would likely not significantly alter the overall molecular geometry compared to its non-deuterated counterpart but could influence the vibrational modes observed in spectroscopic studies.
Chemical Reactions Analysis
Benzaldehyde and its derivatives participate in various chemical reactions. For instance, they can be used as precursors in the synthesis of porphyrins, which are important in the development of supramolecular assemblies . In asymmetric synthesis, benzaldehyde can react with dimethylzinc in the presence of chiral catalysts to produce enantioselective products, with the reaction mechanism being elucidated through molecular orbital and density functional calculations . Additionally, benzaldehyde derivatives can act as dienophiles in Diels–Alder reactions to produce α-(hydroxymethyl)benzaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be quite varied. For example, 2,5-dimethoxybenzene-1,4-dicarboaldehyde, a symmetric molecule with a single benzene unit, forms highly efficient and pure emitting crystals due to its rigid structure and intramolecular hydrogen bonds . The hydrated coordination networks of benzaldehyde with water clusters reveal the solute-water interactions, which are important for understanding the structure and dynamics of aqueous solutions . Spectroscopic studies, including FT-IR, FT-Raman, and NMR, provide insights into the structure and dynamics of benzaldehyde derivatives [4, 8]. The photoelectron spectrum of the benzaldehyde anion gives information about the electron affinity and active vibrational modes .
科学的研究の応用
Synthesis and Applications
Benzaldehydes, including isotopically labeled variants like Benzaldehyde-2,3,4,5,6-d5, are crucial in synthetic organic chemistry for producing natural products and pharmaceutical drugs. A study by Boga, Alhassan, & Hesk (2014) highlights a synthetic methodology for creating functionalized 2H and 13C labeled benzaldehydes with isotopic purity over 99%. This process is pivotal for producing specialized benzaldehydes used in various research applications.
Catalytic Applications
Benzaldehyde's role in the industry is significant, particularly in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries. Sharma, Soni, & Dalai (2012) discuss the modification of mesoporous Ti-SBA-15 by chlorosulfonic acid to enhance its oxidative properties, thus improving benzaldehyde production from benzyl alcohol. This catalytic application is crucial for producing high-purity benzaldehyde for industrial use (Sharma, Soni, & Dalai, 2012).
Bioproduction and Bioreactors
Benzaldehyde has a prominent role in the flavor industry. Craig & Daugulis (2013) explored using Pichia pastoris in a two-phase partitioning bioreactor for enhanced bioproduction of benzaldehyde. They found that benzaldehyde, not benzyl alcohol, inhibits the transformation reaction, leading to innovative strategies for optimizing production in bioreactors (Craig & Daugulis, 2013).
Photodissociation Dynamics
The study of photodissociation dynamics of benzaldehyde-d5 at specific wavelengths provides insights into its behavior under light exposure. Park, Yoon, Kwon, & Kim (2018) investigated this process at 205 nm, finding that the translational energy release into the C6D5CO + H channel and the quantum yield are significant for understanding the photodissociation process in benzaldehyde derivatives (Park, Yoon, Kwon, & Kim, 2018).
Nanoparticle Catalysis
NiFe2O4 nanoparticles have been used as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde. Iraqui, Kashyap, & Rashid (2020) demonstrated that these nanoparticles are efficient, reusable, and can maintain their catalytic activity across multiple cycles, marking a significant advancement in environmentally friendly catalyst design (Iraqui, Kashyap, & Rashid, 2020).
Safety And Hazards
特性
IUPAC Name |
2,3,4,5,6-pentadeuteriobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457148 | |
| Record name | Benzaldehyde-2,3,4,5,6-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde-2,3,4,5,6-d5 | |
CAS RN |
14132-51-5 | |
| Record name | Benzaldehyde-2,3,4,5,6-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14132-51-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



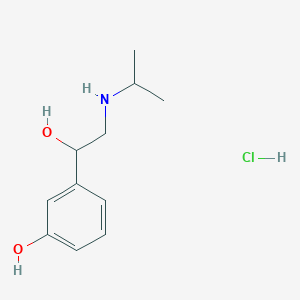
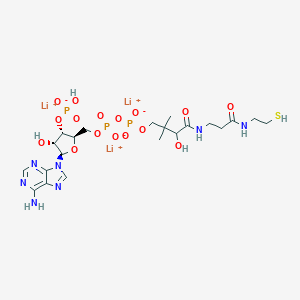

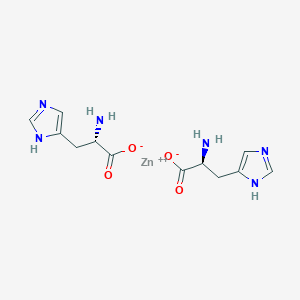



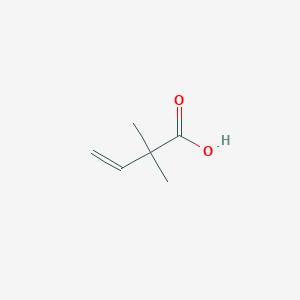

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)
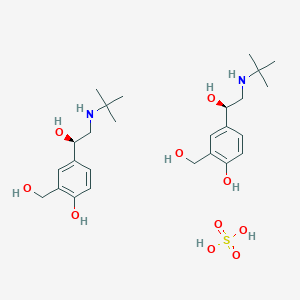
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)

